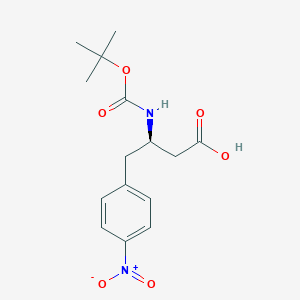

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Butanoic Acid Backbone: The protected amino acid is then coupled with a suitable precursor to form the butanoic acid backbone. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives of the original compound.

Substitution: Free amino acid derivatives.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the Boc-protected amino group can be deprotected to reveal a reactive site for further interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid: The enantiomer of the compound, with similar chemical properties but different biological activity due to its chirality.

®-3-Amino-4-(4-nitrophenyl)butanoic acid: The deprotected form of the compound, which lacks the Boc group.

®-3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid: A similar compound with a phenyl group instead of a nitrophenyl group.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is unique due to the presence of both the Boc-protected amino group and the nitrophenyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid, also known by its CAS number 219297-12-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and cytotoxic effects.

- Molecular Formula : C15H20N2O6

- Molecular Weight : 324.33 g/mol

- Purity : Specifications vary depending on the supplier, with a focus on maintaining high purity for biological assays.

- Storage Conditions : Typically stored sealed in a dry environment at room temperature.

Synthesis

The synthesis of this compound involves several chemical reactions that allow for the introduction of the tert-butoxycarbonyl (Boc) protecting group and the nitrophenyl moiety. The detailed synthetic pathway can be found in specialized chemical literature.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown pronounced activity against Gram-positive and Gram-negative bacteria:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 6.3 µg/mL |

| Compound B | Escherichia coli | 6.3 µg/mL |

| Compound C | Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

Cytotoxic Activity

Cytotoxicity studies have been conducted using various cell lines and organisms. The compound's effects on marine crustaceans, specifically Artemia salina, have been assessed to determine its toxicity levels:

| Test Organism | LC50 Value (µg/mL) | Toxicity Classification |

|---|---|---|

| Artemia salina | <1000 | Non-toxic |

| Artemia salina | >1000 | Toxic |

The results indicate that while some derivatives show promising cytotoxicity, this compound may be relatively non-toxic at higher concentrations.

Case Studies

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of butanoic acid exhibited significant antibacterial activity comparable to standard antibiotics such as ceftriaxone. The MIC values for these compounds were comparable to those of established antimicrobial agents, highlighting their potential as therapeutic agents against resistant strains .

- Cytotoxic Evaluation : In a cytotoxicity assay against Artemia salina, various derivatives were tested for their lethal concentrations. The findings revealed that while some compounds exhibited high toxicity (LC50 < 100 µg/mL), others maintained a safer profile, suggesting a potential for selective toxicity in therapeutic applications .

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)16-11(9-13(18)19)8-10-4-6-12(7-5-10)17(21)22/h4-7,11H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDDLFNQWIQXQX-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.